2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a fluorophenoxy group, a sulfonylphenyl group, and a propanamide backbone, making it a valuable molecule in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with an appropriate alkylating agent to form the 4-fluorophenoxy intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonylphenyl group. Finally, the resulting compound undergoes amidation with a suitable amine, such as 4-methylpiperidine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-fluorophenoxy)-1-[(3S,4S)-3-(3-fluorophenoxy)-4-hydroxy-4-methylpiperidin-1-yl]ethan-1-one
- Other fluorophenoxy derivatives
Uniqueness
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorophenoxy group enhances its stability and reactivity, while the sulfonylphenyl group contributes to its potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
2-(4-fluorophenoxy)-N-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A fluorophenoxy group, which enhances lipophilicity and may facilitate cellular uptake.
- A methylpiperidinylsulfonyl moiety that could influence its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising anti-cancer properties. Its mechanisms of action include:
- Inhibition of Cell Proliferation : Studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells.
- Induction of Apoptosis : The compound has been observed to induce apoptosis in tumor cells through multiple pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins .
- Anti-Angiogenic Effects : It may inhibit angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth and metastasis. This effect could be mediated through the downregulation of vascular endothelial growth factor (VEGF).
Case Studies
Several studies have assessed the biological activity of this compound in vitro and in vivo:
- In Vitro Studies : Research conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. For instance, a study reported a 70% reduction in viability at concentrations above 10 µM after 48 hours.
- In Vivo Efficacy : In xenograft models, administration of the compound led to significant tumor size reduction compared to control groups. Tumors treated with this compound showed decreased proliferation markers (Ki-67) and increased apoptosis markers (cleaved caspase-3).
Mechanistic Insights
The biological activity of this compound has been linked to several molecular targets:
Target | Mechanism | Effect |
---|---|---|
Bcl-2 Family Proteins | Modulation | Induces apoptosis |
VEGF | Inhibition | Reduces angiogenesis |
Caspases | Activation | Promotes programmed cell death |
Cell Cycle Regulators | Disruption | Prevents cell cycle progression |
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-15-11-13-24(14-12-15)29(26,27)20-9-5-18(6-10-20)23-21(25)16(2)28-19-7-3-17(22)4-8-19/h3-10,15-16H,11-14H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPZNZIULIMJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)OC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.